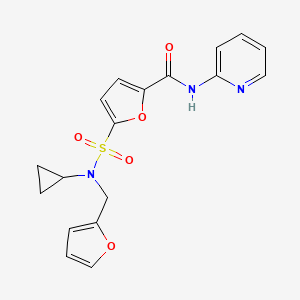![molecular formula C24H31ClN4O3S2 B3011182 N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1216914-71-4](/img/structure/B3011182.png)
N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with potential anti-inflammatory and antifungal properties. The structure of this compound suggests that it contains a thiazole moiety, which is a heterocyclic compound containing both sulfur and nitrogen, and is often found in biologically active molecules.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared by coupling with acid chlorides of dimethylaminobenzoic acid . The synthesis involved the use of infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy for identification, and in some cases, single-crystal X-ray diffraction for structural analysis. Although the exact synthesis of the compound is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of related thiazole and thiazoline derivatives has been elucidated using spectroscopic methods and X-ray crystallography . These techniques allow for the determination of the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. The presence of the dimethylamino group and the benzamide linkage are common features in this class of compounds, which are known to influence their biological activity.
Chemical Reactions Analysis
The chemical reactivity of thiazole derivatives is influenced by the presence of the thiazole ring and the substituents attached to it. The compounds mentioned in the provided data have been used to form hydrochloride salts, which may enhance their solubility and bioavailability . The reactivity with various reagents, such as n-alkylbromides in the presence of a base, has been utilized to synthesize alkoxy derivatives, indicating a versatile chemistry that can be exploited for further modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are largely determined by their molecular structure. The presence of the dimethylamino group can impart basic properties, while the benzamide moiety may contribute to the compound's ability to engage in hydrogen bonding. The solubility, melting point, and stability of these compounds can be assessed using standard laboratory techniques. The hydrochloride form of the compound is likely to have improved water solubility, which is beneficial for biological applications .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Diversity
Generation of Structurally Diverse Libraries
The use of ketonic Mannich bases derived from similar chemical structures has been demonstrated in the generation of a diverse library of compounds through alkylation and ring closure reactions. These methodologies enable the synthesis of a wide range of structurally diverse molecules, potentially including derivatives of the specified compound, which can be of significant interest in drug discovery and development processes (G. Roman, 2013).
Antimicrobial Studies
New Pyridine Derivatives
A study on the synthesis of new pyridine derivatives using 2-amino substituted benzothiazole and further chemical reactions demonstrated potential antimicrobial activities. These findings suggest that structurally related compounds, including those with benzothiazolyl groups, could serve as promising candidates for the development of new antimicrobial agents (N. Patel & S. N. Agravat, 2007).
Anti-inflammatory and Analgesic Agents
Novel Synthesis and Biological Activity
Research into the synthesis of novel compounds derived from visnaginone and khellinone, incorporating benzothiazole moieties, has shown these molecules to possess significant anti-inflammatory and analgesic properties. The development of such compounds highlights the potential therapeutic applications of molecules with benzothiazole structures in treating inflammation and pain (A. Abu‐Hashem et al., 2020).
Corrosion Inhibition
Benzothiazole Derivatives as Corrosion Inhibitors
Benzothiazole derivatives have been investigated for their application as corrosion inhibitors for carbon steel in acidic environments. This research indicates the potential industrial applications of such compounds in protecting metal surfaces against corrosion, demonstrating the versatility of benzothiazole-related compounds in both pharmaceutical and industrial contexts (Zhiyong Hu et al., 2016).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3S2.ClH/c1-4-18-7-12-21-22(17-18)32-24(25-21)28(16-15-26(2)3)23(29)19-8-10-20(11-9-19)33(30,31)27-13-5-6-14-27;/h7-12,17H,4-6,13-16H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYNXBVODOHOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3011100.png)

![7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3011102.png)


![2-chloro-6-methyl-N-[2-methyl-3-(methylamino)propyl]pyridine-3-sulfonamide hydrochloride](/img/structure/B3011108.png)
![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B3011109.png)


![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3011117.png)
![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B3011118.png)

![2-Fluoro-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B3011120.png)
![ethyl 2-[[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011121.png)